molecular formula C10H9BrN6O3S B1229665 2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide

2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide

Cat. No.: B1229665
M. Wt: 373.19 g/mol
InChI Key: CUPCYHDBGNZNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-nitrophenyl)acetamide is a C-nitro compound.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Synthesis and Antimicrobial Activities : The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. Specifically, certain derivatives have shown significant activity against bacteria like Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

  • Antifungal Effects Against Candida Species : Triazole-oxadiazole compounds, related to the main compound, have shown potent antifungal effects against various Candida species. Some compounds in this class were identified as highly effective against C. albicans and C. glabrata (Çavușoğlu et al., 2018).

Potential in Cancer Treatment

  • Inhibition of Aldose Reductase in Diabetes-Induced Microvascular Complications : Some triazole derivatives have been synthesized and evaluated for their inhibitory capacities on aldose reductase, a key enzyme in diabetes-induced complications. Certain derivatives were identified as effective inhibitors, suggesting their potential in ameliorating long-term diabetic complications (Sever et al., 2021).

  • Antiproliferative Properties in Cancer : Various triazole derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, particularly lung cancer. Some compounds showed significant cytotoxicity and caused apoptosis, indicating potential as cancer treatment agents (Yurttaş et al., 2020).

Properties

Molecular Formula

C10H9BrN6O3S

Molecular Weight

373.19 g/mol

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-nitrophenyl)acetamide

InChI

InChI=1S/C10H9BrN6O3S/c11-6-3-5(17(19)20)1-2-7(6)13-8(18)4-21-10-14-9(12)15-16-10/h1-3H,4H2,(H,13,18)(H3,12,14,15,16)

InChI Key

CUPCYHDBGNZNNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NC(=O)CSC2=NNC(=N2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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